molecular formula C23H25NO5S B15184038 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- CAS No. 97322-96-8

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-

Cat. No.: B15184038
CAS No.: 97322-96-8
M. Wt: 427.5 g/mol
InChI Key: GHVMCVHCRDMSIU-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is a complex organic compound that belongs to the thiazolidinedione class. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications, particularly in the field of diabetes management and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- typically involves a multi-step process. One common method includes the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in the presence of a base such as piperidine . This reaction is often followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidinedione derivatives, which have been studied for their enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- stands out due to its unique structure, which combines the thiazolidinedione ring with a benzopyran moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

97322-96-8

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

5-[[4-[(6-hydroxy-5,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H25NO5S/c1-12-13(2)21-18(14(3)20(12)25)9-8-17(29-21)11-28-16-6-4-15(5-7-16)10-19-22(26)24-23(27)30-19/h4-7,17,19,25H,8-11H2,1-3H3,(H,24,26,27)

InChI Key

GHVMCVHCRDMSIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Origin of Product

United States

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